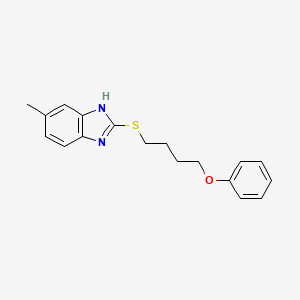
6-methyl-2-(4-phenoxybutylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
There are patents that may involve the synthesis of similar compounds , but specific details about the synthesis of “6-methyl-2-(4-phenoxybutylsulfanyl)-1H-benzimidazole” are not provided.Chemical Reactions Analysis
There are patents that may involve the chemical reactions of similar compounds , but specific details about the chemical reactions of “this compound” are not provided.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benzimidazole, such as 2-(Phenoxymethyl)-1H-benzimidazole, exhibit significant antimicrobial activities. These compounds have been synthesized and evaluated against various bacterial strains like Escherichia coli and Staphylococcus aureus, showing potent effects against these pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Salahuddin et al., 2017).
Anti-Helicobacter pylori Agents
Benzimidazole derivatives have been identified as potent and selective agents against the gastric pathogen Helicobacter pylori. These compounds have displayed low minimal inhibition concentrations (MIC) against various clinically relevant H. pylori strains, including those resistant to current treatments, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
DNA Topoisomerase I Inhibitors
Some 1H-benzimidazole derivatives have been found to act as inhibitors of mammalian type I DNA topoisomerase, an enzyme critical for DNA replication and cell division. This activity suggests their potential use in cancer therapy by targeting the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation (Alpan et al., 2007).
Antifungal and Anticancer Agents
Benzimidazole derivatives have also been explored for their antineoplastic and antifilarial activities, indicating a broad spectrum of potential therapeutic applications. These compounds have shown significant in vitro activity against cancer cells and filarial worms, suggesting their utility in developing treatments for cancer and parasitic infections (Ram et al., 1992).
Mechanism of Action
properties
IUPAC Name |
6-methyl-2-(4-phenoxybutylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-9-10-16-17(13-14)20-18(19-16)22-12-6-5-11-21-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNXQNXJTSUCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

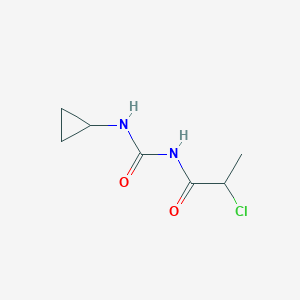
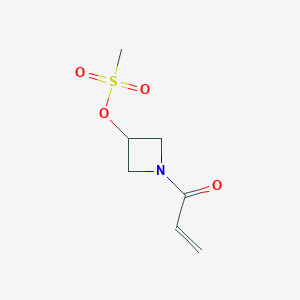
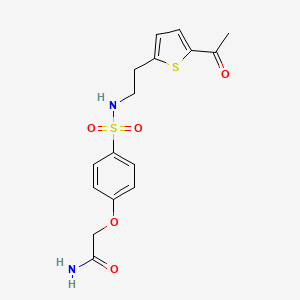
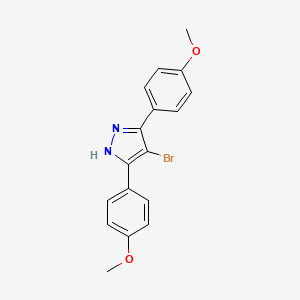
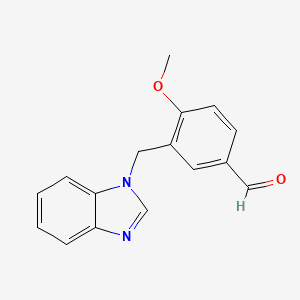

![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)
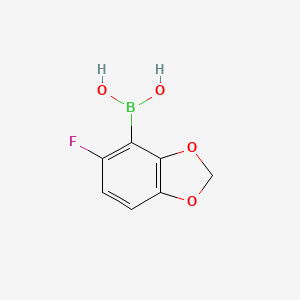
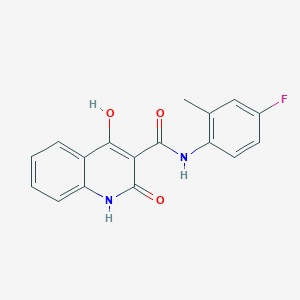
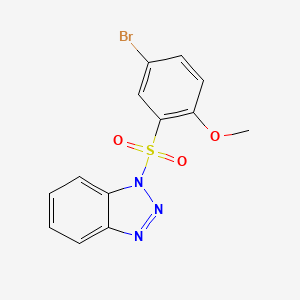
![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)
![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)